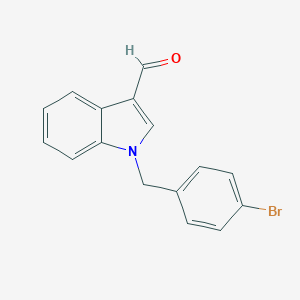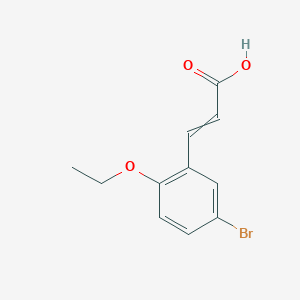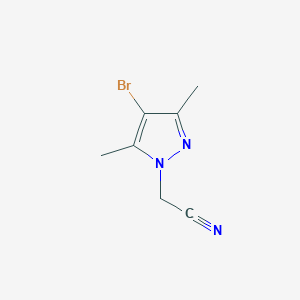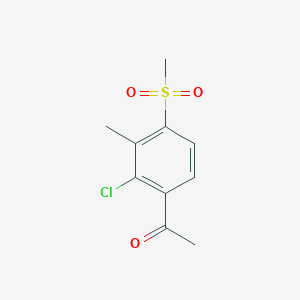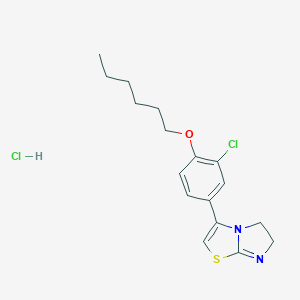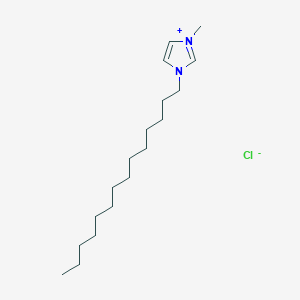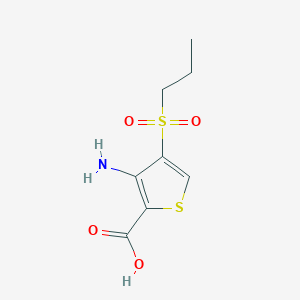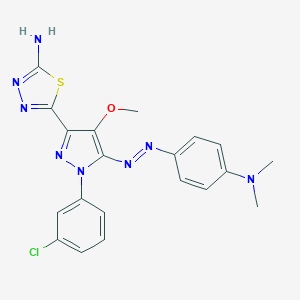
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase-dependent pathway and inhibiting the PI3K/Akt signaling pathway. It has also been reported to exhibit anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines and enzymes.
生化和生理效应
Studies have reported various biochemical and physiological effects of 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the migration and invasion of cancer cells. In animal models, it has been reported to exhibit anti-inflammatory activity and to improve cognitive function. It has also been investigated for its potential as an antidiabetic agent and for its effects on the cardiovascular system.
实验室实验的优点和局限性
One of the advantages of using 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- in lab experiments is its potential as a versatile compound with applications in various fields. Its ability to induce apoptosis in cancer cells and exhibit anti-inflammatory activity make it a promising candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)-. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for accessibility and scalability.
合成方法
The synthesis of 1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- involves the reaction between 3-chloroaniline and 4-dimethylaminobenzene diazonium salt, followed by the reaction with 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid hydrazide. The final product is obtained after cyclization with thiosemicarbazide.
科学研究应用
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and for the treatment of Alzheimer's disease. In agriculture, this compound has been studied for its potential as a plant growth regulator and as a pesticide. In material science, it has been investigated for its potential as a dye and as a corrosion inhibitor.
属性
CAS 编号 |
172701-58-5 |
|---|---|
产品名称 |
1,3,4-Thiadiazol-2-amine, 5-(1-(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)azo)-4-methoxy-1H-pyrazol-3-yl)- |
分子式 |
C20H19ClN8OS |
分子量 |
454.9 g/mol |
IUPAC 名称 |
5-[1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C20H19ClN8OS/c1-28(2)14-9-7-13(8-10-14)23-24-18-17(30-3)16(19-25-26-20(22)31-19)27-29(18)15-6-4-5-12(21)11-15/h4-11H,1-3H3,(H2,22,26) |
InChI 键 |
CTNSFBOEMGSTKW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(S4)N)OC |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=NN=C(S4)N)OC |
同义词 |
5-[1-(3-chlorophenyl)-5-(4-dimethylaminophenyl)diazenyl-4-methoxy-pyra zol-3-yl]-1,3,4-thiadiazol-2-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



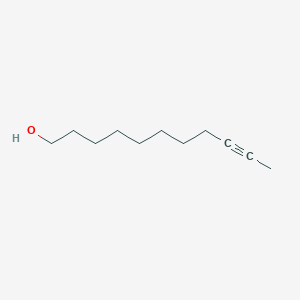
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
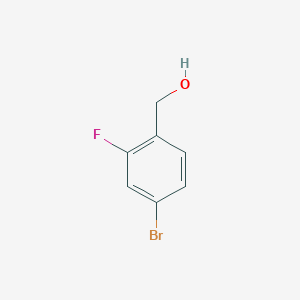
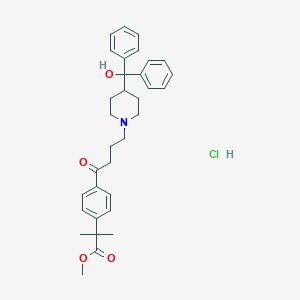
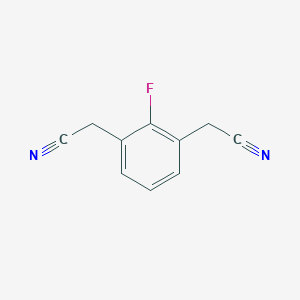
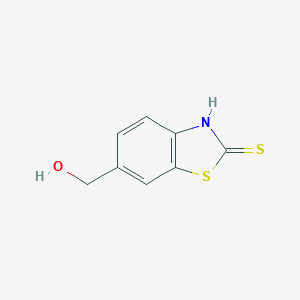
![4-[[(E)-1-Carboxy-2-(3-methoxy-4-hydroxyphenyl)ethenyl]oxy]-3-methoxy-trans-cinnamic acid](/img/structure/B61995.png)
